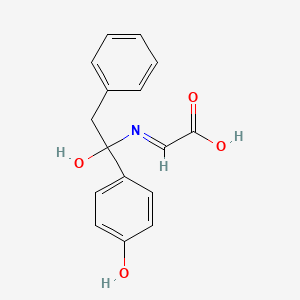
(1)-(4-Hydroxyphenyl)(phenylacetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 259-300-7, also known as ProClin 300, is a widely used preservative in various industrial and scientific applications. It is primarily composed of two isothiazolones: 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are known for their broad-spectrum antimicrobial activity, making them effective in preserving products by inhibiting the growth of bacteria, fungi, and yeasts.
Preparation Methods
The synthesis of ProClin 300 involves the reaction of 2-methyl-4-isothiazolin-3-one with chlorine to produce 5-chloro-2-methyl-4-isothiazolin-3-one. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale chemical reactors where the reactants are combined and allowed to react under specific temperature and pressure conditions. The resulting product is then purified and formulated into a preservative solution.
Chemical Reactions Analysis
ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The isothiazolone ring can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents, resulting in the cleavage of the isothiazolone ring.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other functional groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ProClin 300 is extensively used in scientific research due to its antimicrobial properties. Some of its applications include:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the sterility of samples and reagents.
Medicine: Incorporated into diagnostic reagents and kits to extend their shelf life and ensure accurate results.
Industry: Utilized in the formulation of paints, coatings, and adhesives to prevent microbial growth and spoilage.
Mechanism of Action
The antimicrobial activity of ProClin 300 is attributed to its ability to disrupt the central metabolic cycle of microbial cells, known as the Krebs cycle. The active components, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, inhibit key enzymes in the Krebs cycle, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase. This disruption leads to a loss of ATP production, ultimately causing cell death.
Comparison with Similar Compounds
ProClin 300 is unique due to its broad-spectrum antimicrobial activity and stability over a wide pH range. Similar compounds include:
ProClin 150: Another isothiazolone-based preservative with similar antimicrobial properties but different formulation and concentration.
Kathon CG: A preservative containing a mixture of isothiazolones, used in personal care products and cosmetics.
Acticide MBS: A biocide used in industrial applications, also based on isothiazolone chemistry.
ProClin 300 stands out due to its effectiveness at low concentrations and compatibility with various enzymes and diagnostic assay indicators.
Properties
CAS No. |
54713-12-1 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2E)-2-[1-hydroxy-1-(4-hydroxyphenyl)-2-phenylethyl]iminoacetic acid |
InChI |
InChI=1S/C16H15NO4/c18-14-8-6-13(7-9-14)16(21,17-11-15(19)20)10-12-4-2-1-3-5-12/h1-9,11,18,21H,10H2,(H,19,20)/b17-11+ |
InChI Key |
KOMLOUCGLDICJC-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(/N=C/C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)O)(N=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


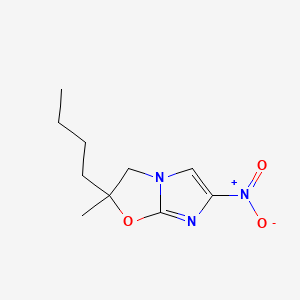
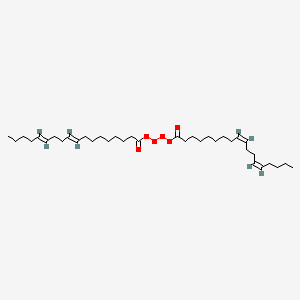
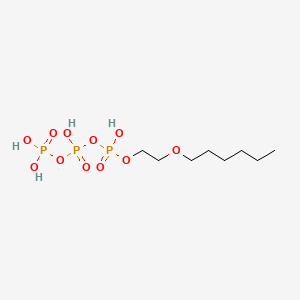
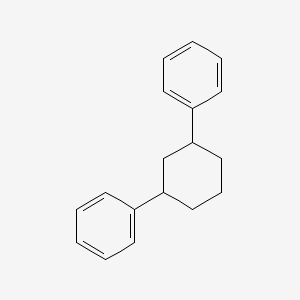
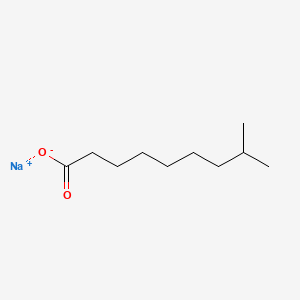
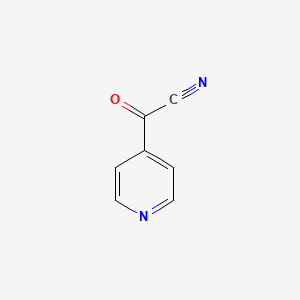

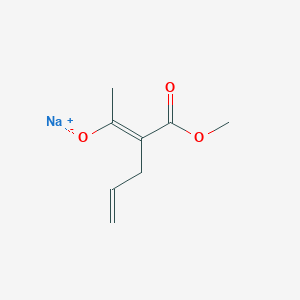
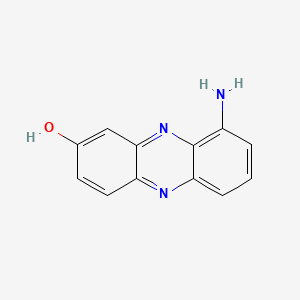


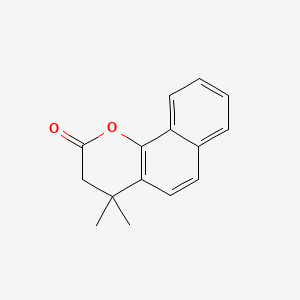
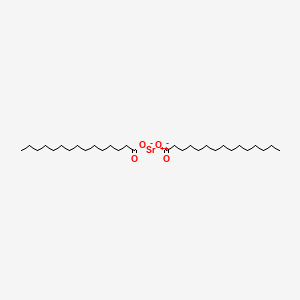
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
